

Unveiling the Intricacies of Isocrenatoside: A Technical Guide

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Compound of Interest		
Compound Name:	Isocrenatoside	
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Introduction: **Isocrenatoside**, a significant phenylpropanoid glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies employed in its characterization.

Core Chemical Structure and Stereochemical Configuration

Isocrenatoside possesses a complex molecular architecture, characterized by a central glucose moiety linked to several other chemical entities. The systematic name for **Isocrenatoside** is β -D-glucopyranoside, 3,4-dihydroxy- β -phenylethyl O-6-deoxy- α -L-mannopyranosyl- $(1 \rightarrow 3)$ -O- $[\beta$ -D-glucopyranosyl- $(1 \rightarrow 6)$]-4-O-(E)-caffeoyl.

The core structure consists of a phenylethanoid group, specifically a 3,4-dihydroxy- β -phenylethanol aglycone. This aglycone is glycosidically linked to a central β -D-glucopyranosyl unit. Further complexity arises from the attachment of a 6-deoxy- α -L-mannopyranosyl (rhamnose) moiety and an additional β -D-glucopyranosyl group to this central glucose. Finally, an (E)-caffeoyl group is esterified to the 4-position of the central glucose.

The stereochemistry of **Isocrenatoside** is crucial for its biological activity. The glycosidic linkages are specifically defined as α for the rhamnose unit and β for the two glucose units. The



caffeoyl group exists as the E-isomer. The absolute configurations of the sugar moieties are D for glucose and L for rhamnose.

Molecular Formula: C29H34O15

Molecular Weight: 622.57 g/mol

CAS Number: 221895-09-6

Quantitative Spectroscopic Data

The structural elucidation of **Isocrenatoside** was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key quantitative data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)



Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone			
α	2.81	t	7.0
β	3.75	m	
3.98	m		
2	6.67	d	8.0
5	6.65	d	8.0
6	6.53	dd	8.0, 2.0
(E)-Caffeoyl			
2'	6.92	d	8.0
5'	6.75	d	8.0
6'	6.63	dd	8.0, 2.0
7'	7.55	d	16.0
8'	6.25	d	16.0
Inner Glucose			
1"	4.35	d	7.8
2"	3.45	m	
3"	3.65	m	
4"	4.90	t	9.5
5"	3.60	m	
6"a	4.05	m	=
6"b	3.80	m	-
Outer Glucose			-
1"'	4.40	d	7.8



2'''	3.25	m	
3'''	3.35	m	
4'''	3.30	m	
5'''	3.20	m	
6'''a	3.68	m	_
6'''b	3.50	m	
Rhamnose			
1""	5.15	d	1.5
2""	3.62	m	
3""	3.55	m	
4""	3.30	m	_
5""	3.50	m	
6""	1.25	d	6.2

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)



Position	δC (ppm)
Aglycone	
α	36.5
β	71.8
1	131.5
2	117.0
3	146.0
4	144.5
5	116.5
6	121.0
(E)-Caffeoyl	
1'	127.8
2'	115.2
3'	146.8
4'	149.5
5'	116.5
6'	123.0
7'	147.5
8'	115.0
9'	168.5
Inner Glucose	
1"	104.5
2"	75.0
3"	82.0



4"	71.0
5"	75.5
6"	68.0
Outer Glucose	
1'''	104.8
2""	75.2
3'''	77.8
4'''	71.5
5"'	78.0
6'''	62.8
Rhamnose	
1""	102.5
2""	72.5
3""	72.2
4""	74.0
5""	70.0
6""	18.0

Experimental Protocols

The isolation and structural elucidation of **Isocrenatoside** involved a series of meticulous experimental procedures.

Plant Material and Extraction

The tubers of Cremastra appendiculata (D. Don) Makino were collected, air-dried, and powdered. The powdered plant material was then extracted exhaustively with methanol at room



temperature. The resulting methanol extract was concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude methanol extract was subjected to a multi-step chromatographic purification process.

- Solvent Partitioning: The crude extract was suspended in water and successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol.
- Column Chromatography: The n-butanol soluble fraction, which showed the presence of glycosides, was subjected to column chromatography on Diaion HP-20 resin, eluting with a gradient of methanol in water.
- Further Chromatographic Separations: The fractions containing Isocrenatoside were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Isocrenatoside.

Structural Elucidation

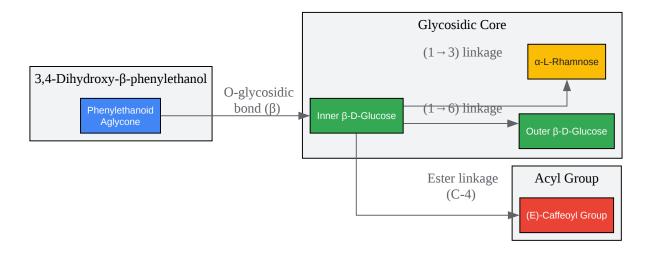
The chemical structure of the purified **Isocrenatoside** was determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition.
- 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to identify the types and numbers of protons and carbons in the molecule.
- 2D NMR Spectroscopy: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were conducted to establish the connectivity between protons and carbons, and thus deduce the complete structure and the linkages of the sugar units and the acyl group.

Logical Relationship of Structural Components



The following diagram illustrates the logical connectivity of the different chemical moieties within the **Isocrenatoside** molecule.



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Caption: Connectivity of **Isocrenatoside** components.

This guide provides a foundational understanding of the chemical nature of **Isocrenatoside**. Further research into its synthesis, biological activity, and potential signaling pathways will be crucial for unlocking its full therapeutic potential.

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